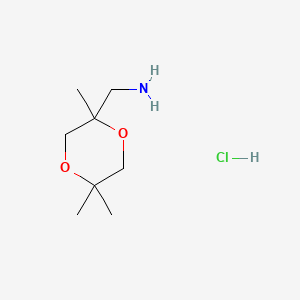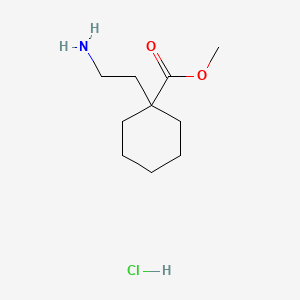
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of cyclohexane, featuring an aminoethyl group and a carboxylate ester. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride typically involves the esterification of cyclohexane-1-carboxylic acid followed by the introduction of the aminoethyl group. One common method includes the reaction of cyclohexane-1-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 2-aminoethanol to introduce the aminoethyl group. The final product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives depending on the reaction conditions and reagents used.
科学的研究の応用
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also act as a ligand, binding to receptors or enzymes and modulating their function. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the aminoethyl group, making it less versatile in certain applications.
Methyl 1-cyclohexene-1-carboxylate: Contains a double bond in the cyclohexane ring, leading to different reactivity and applications.
Cyclohexane, 1-ethyl-2-methyl-: A similar cyclohexane derivative but with different substituents, affecting its chemical properties and uses.
Uniqueness
Methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate hydrochloride is unique due to the presence of both an aminoethyl group and a carboxylate ester, providing a combination of reactivity and functionality that is valuable in various chemical and biological contexts.
特性
分子式 |
C10H20ClNO2 |
|---|---|
分子量 |
221.72 g/mol |
IUPAC名 |
methyl 1-(2-aminoethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-9(12)10(7-8-11)5-3-2-4-6-10;/h2-8,11H2,1H3;1H |
InChIキー |
JJWZRECSHUGCBD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1(CCCCC1)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
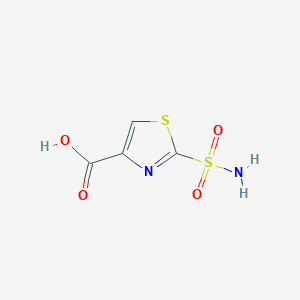


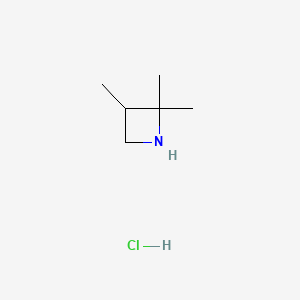
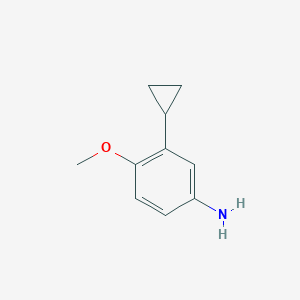
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
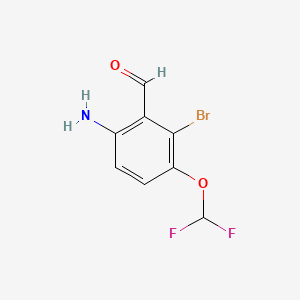
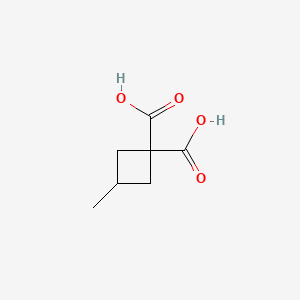
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)

